Scientific Field: Computational and Theoretical Chemistry
Application Summary: N-propyl(tert-butoxy)carbohydrazide is used in the formation of N-tert-Butoxy-Carboynl Anyhydride. This process is analyzed using molecular simulation .
Methods of Application: Three-dimensional structures of peptides and their cyclisation structures were drawn into a computer. Properties such as distance, angles, state surfaces were obtained and optimized to find the potential energy surface (PES), using a Gaussian program .
Results or Outcomes: The changes in thermodynamics revealed more about the changes in energy with conformation in the reaction. The increasingly negative values with the length of molecules show increasing spontaneity of the reaction .
Scientific Field: Polymer Chemistry
Application Summary: N-propyl(tert-butoxy)carbohydrazide is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids .
Methods of Application: N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA) has been successfully synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) .
Results or Outcomes: The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
N-propyl(tert-butoxy)carbohydrazide is an organic compound with the chemical formula . It features a hydrazide functional group, which is characterized by the presence of a hydrazine moiety (–NH–NH–) attached to a carbonyl group. The compound incorporates both a propyl chain and a tert-butoxy group, contributing to its unique properties. The tert-butoxy group is known for its steric hindrance, which can influence the reactivity and stability of the compound in various chemical environments .
The synthesis of N-propyl(tert-butoxy)carbohydrazide can be achieved through several methods. One common approach involves:
Detailed protocols for these synthesis methods can be found in specialized organic chemistry literature .
N-propyl(tert-butoxy)carbohydrazide has potential applications in various fields:
Interaction studies involving N-propyl(tert-butoxy)carbohydrazide could focus on:
Such studies would provide insights into its utility in medicinal chemistry and materials science.
N-propyl(tert-butoxy)carbohydrazide shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Overview | Unique Features |
|---|---|---|
| N-cyclopropylmethyl(tert-butoxy)carbohydrazide | Contains a cyclopropyl group instead of propyl | Potentially different reactivity due to ring strain |
| N-butyl(tert-butoxy)carbohydrazide | Similar structure with a butyl group | May exhibit different solubility and biological activity |
| 1-tert-butoxycarbonylhydrazine | Lacks the propyl chain; features only tert-butoxy | Used primarily as a protecting group in organic synthesis |
These comparisons highlight the uniqueness of N-propyl(tert-butoxy)carbohydrazide in terms of its chain length and steric effects introduced by the tert-butoxy group, which may influence its reactivity and applications differently than its analogs.
N-propyl(tert-butoxy)carbohydrazide exhibits moderate thermal stability based on structural analysis and comparison with related carbohydrazide compounds. Research on carbohydrazide complexes demonstrates that these compounds remain stable up to temperatures of 190-220 degrees Celsius [1] [2]. The thermal decomposition of carbohydrazide follows a multi-stage process, with initial decomposition occurring through hydrolysis of carbon-nitrogen bonds [3] [4].
For N-propyl(tert-butoxy)carbohydrazide, the presence of the tertiary-butyl ester group is expected to influence thermal stability significantly. Studies on tertiary-butyl carbazate show that this compound has a melting point range of 39-42 degrees Celsius and begins thermal decomposition at elevated temperatures [5] [6]. The incorporation of the propyl chain and tertiary-butoxycarbonyl protecting group provides steric hindrance that may enhance thermal stability compared to unsubstituted carbohydrazide.
The thermodynamic stability of N-propyl(tert-butoxy)carbohydrazide is influenced by several structural factors. The tertiary-butyl group provides significant steric protection to the carbohydrazide functional group, reducing susceptibility to nucleophilic attack . The propyl chain contributes to the overall molecular stability through increased van der Waals interactions and conformational flexibility.
Thermodynamic analysis of related compounds indicates that the activation energy for decomposition of carbohydrazide is approximately 88 kilojoules per mole, with entropy of activation values suggesting involvement of water molecules in the decomposition mechanism [4]. The estimated heat capacity for N-propyl(tert-butoxy)carbohydrazide falls within the range of 200-300 joules per mole per Kelvin, based on group contribution methods applied to similar molecular structures.
N-propyl(tert-butoxy)carbohydrazide demonstrates excellent solubility in polar protic solvents, particularly methanol and ethanol. The solubility characteristics are influenced by the hydrogen bonding capability of both the hydrazide nitrogen atoms and the carbonyl oxygen [8]. Comparative studies of isoniazid (pyridine-4-carbohydrazide) in various organic solvents show that hydrazide compounds exhibit highest solubility in methanol, followed by ethanol [9] [10].
The tertiary-butyl protecting group enhances solubility in alcoholic solvents through favorable hydrophobic interactions, while the propyl chain provides additional lipophilic character. Research on tertiary-butyl carbazate confirms its excellent solubility in methanol and ethanol [11] [5], suggesting that N-propyl(tert-butoxy)carbohydrazide will exhibit similar or enhanced solubility due to the additional propyl substituent.
The compound exhibits favorable solubility characteristics in polar aprotic solvents such as dimethylsulfoxide and N,N-dimethylformamide. Studies on hydrazide derivatives indicate that these compounds are readily soluble in polar aprotic solvents due to dipole-dipole interactions and the ability of these solvents to stabilize the carbonyl group through coordination [12] [8].
Research on tertiary-butyl carbamate demonstrates solubility in dichloromethane and chloroform [13] [14], indicating that N-propyl(tert-butoxy)carbohydrazide should exhibit similar solubility patterns in halogenated solvents. The presence of the hydrazide functionality may enhance solubility in coordinating solvents compared to simple carbamate compounds.
Solubility in non-polar solvents is expected to be limited based on the polar nature of the hydrazide functional group. Carbohydrazide is notably insoluble in benzene, chloroform, and ether [15] [16], while tertiary-butyl carbazate shows only slight solubility in petroleum ether [11]. The propyl and tertiary-butyl groups in N-propyl(tert-butoxy)carbohydrazide provide some lipophilic character, potentially improving solubility in moderately polar organic solvents compared to unsubstituted carbohydrazide.
The compound is expected to show moderate solubility in chloroform and dichloromethane due to the combined effects of the tertiary-butyl ester group and the propyl chain, which increase the overall hydrophobic character while maintaining the polar hydrazide core.
N-propyl(tert-butoxy)carbohydrazide is expected to exist as a crystalline solid at room temperature, based on the structural characteristics of related compounds. Tertiary-butyl carbazate crystallizes as white to light yellow lumps with a defined melting point range of 39-42 degrees Celsius [5] [6]. The crystal structure of tertiary-butyl carbazate has been determined by X-ray diffraction, revealing hydrogen bonding patterns that influence the solid-state packing [17].
The incorporation of the propyl chain is expected to modify the crystal packing compared to tertiary-butyl carbazate, potentially leading to different polymorphic forms. Research on related hydrazide compounds indicates that these molecules can form multiple hydrogen bonds through both nitrogen atoms of the hydrazide group and the carbonyl oxygen, creating extended hydrogen bonding networks in the solid state.
While experimental melting point data for N-propyl(tert-butoxy)carbohydrazide is not available in the literature, estimation based on structural comparison with related compounds suggests a melting point range of 40-80 degrees Celsius. The presence of the propyl chain is expected to lower the melting point compared to more compact molecules due to increased conformational flexibility and reduced crystal packing efficiency.
Comparative analysis shows that tertiary-butyl carbazate melts at 39-42 degrees Celsius [5], while carbohydrazide has a much higher melting point of 150-153 degrees Celsius [15] [16]. The intermediate molecular weight and structural features of N-propyl(tert-butoxy)carbohydrazide suggest a melting point that falls between these extremes, likely in the range of 50-70 degrees Celsius.
The vapor pressure of N-propyl(tert-butoxy)carbohydrazide at 25 degrees Celsius is estimated to be 0.1 ± 0.4 millimeters of mercury [18]. This low vapor pressure is consistent with the molecular weight of 174.24 grams per mole and the presence of hydrogen bonding groups that restrict molecular mobility in the vapor phase.
Comparison with related compounds provides context for this vapor pressure estimate. Tertiary-butyl carbazate has a boiling point of 63-65 degrees Celsius at 0.1 millimeters of mercury pressure [5] [19], indicating significantly higher volatility than N-propyl(tert-butoxy)carbohydrazide. The reduced volatility of the target compound is attributed to its higher molecular weight and increased intermolecular interactions.
The predicted boiling point of N-propyl(tert-butoxy)carbohydrazide is 227.0 ± 23.0 degrees Celsius at 760 millimeters of mercury pressure [18]. This relatively high boiling point indicates low volatility under ambient conditions, making the compound suitable for applications requiring thermal stability and minimal evaporation losses.
The flash point is estimated at 91.1 ± 22.6 degrees Celsius [18], which classifies the compound as having moderate flammability risk. This flash point is considerably lower than the boiling point, indicating that vapor formation occurs at temperatures well below the boiling point, consistent with the behavior of organic compounds containing ester and hydrazide functional groups.
The temperature dependence of vapor pressure for N-propyl(tert-butoxy)carbohydrazide can be estimated using the Clausius-Clapeyron equation and group contribution methods. Based on the estimated enthalpy of vaporization of approximately 50-60 kilojoules per mole (derived from structural analogies with similar compounds), the vapor pressure is expected to increase exponentially with temperature according to the relationship:
log₁₀(P) = A - B/T